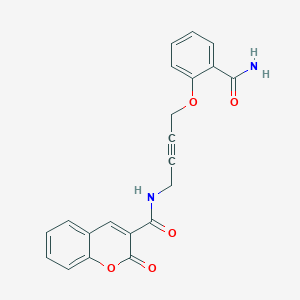![molecular formula C9H19N3O B2556380 3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea CAS No. 1598036-79-3](/img/structure/B2556380.png)
3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea” is a chemical compound with the CAS Number: 1602197-45-4 . It has a molecular weight of 171.24 . The IUPAC name for this compound is 1-methyl-3-(1-methylpiperidin-4-yl)urea .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H17N3O/c1-9-8(12)10-7-3-5-11(2)6-4-7/h7H,3-6H2,1-2H3,(H2,9,10,12) .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .科学的研究の応用
Synthesis and Chemical Properties
The synthesis of related urea derivatives has been a subject of research due to their potential applications in drug development and materials science. For instance, Binliang Zhang et al. (2019) developed a high-yield synthetic method for an important intermediate for small molecule anticancer drugs, demonstrating the relevance of urea compounds in medicinal chemistry (Zhang et al., 2019). Similarly, studies on the interactions of urea derivatives with other molecules, like the work by Chia-Hui Chien et al. (2004) on pyrid-2-yl ureas, provide insights into the chemical behavior of these compounds (Chien et al., 2004).
Biological Applications
Urea derivatives have been explored for their biological activities, including enzyme inhibition. T. Rose et al. (2010) synthesized urea inhibitors of soluble epoxide hydrolase, showing improvements in pharmacokinetic parameters and potential for pain management (Rose et al., 2010). This highlights the utility of urea derivatives in developing therapeutic agents.
Material Science and Sensing Applications
In material science, urea derivatives are used in the development of sensors and hydrogels. J. Erfkamp et al. (2019) presented a hydrogel-based biosensor for urea detection, illustrating the versatility of urea derivatives in sensor technology (Erfkamp et al., 2019). Furthermore, G. Velraj et al. (2014) conducted computational studies on 3-methyl-2,6-diphenylpiperidin-4-one, a related compound, to understand its structural and electronic properties, which could inform its applications in nonlinear optics and electronic devices (Velraj et al., 2014).
Safety and Hazards
This compound has been classified with the signal word “Danger” and has the following hazard statements: H302, H315, H318, H335 . The precautionary statements associated with this compound are: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
作用機序
Target of Action
The primary targets of 3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea Similar compounds have been found to interact with serotonin receptors, particularly the 5-ht6 receptor .
Mode of Action
The exact mode of action of This compound It is suggested that similar compounds interact with their targets, leading to changes in receptor activity .
Biochemical Pathways
The biochemical pathways affected by This compound Compounds with similar structures have been found to influence the serotonin pathway, affecting neurotransmission and potentially impacting cognitive function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Similar compounds have been noted for their good pharmacokinetic profile .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been found to have functional antagonistic activity at their target receptors .
特性
IUPAC Name |
1-methyl-3-[(1-methylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-10-9(13)11-7-8-3-5-12(2)6-4-8/h8H,3-7H2,1-2H3,(H2,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNLYVGOAVDYGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(Azepan-1-ylsulfonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2556300.png)
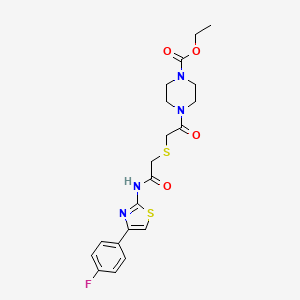
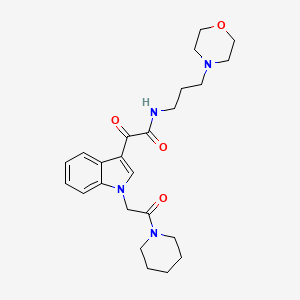
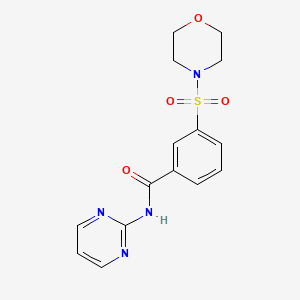

![3-Cyclopropyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2556308.png)
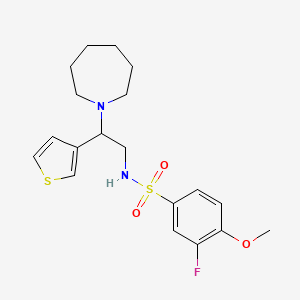
![1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2556310.png)
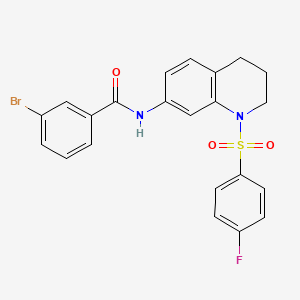
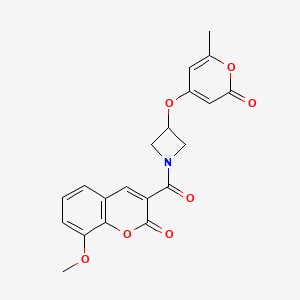
![2-(5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2556317.png)

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2556319.png)
